N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
Thiophene-2-carboxamide derivatives are a class of heterocyclic compounds that have shown promising pharmacological characteristics . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives often involves the cyclization of precursor compounds with various functional groups . For example, one synthetic strategy proposed the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis
The molecular and electronic properties of thiophene-2-carboxamide derivatives have been studied using density functional theory (DFT). These compounds often exhibit a close HOMO–LUMO energy gap .Chemical Reactions Analysis
Thiophene-2-carboxamide derivatives can react with different nucleophiles and electrophiles to form new heterocyclic compounds .Physical and Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis of Novel Compounds
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide serves as a precursor for synthesizing various heterocyclic compounds with potential anti-inflammatory and analgesic activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized. These compounds have been evaluated for their COX-1/COX-2 inhibition, demonstrating significant analgesic and anti-inflammatory activities. Among them, certain derivatives exhibited high COX-2 selectivity and remarkable analgesic and anti-inflammatory efficacy, comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Corrosion Inhibition
Derivatives of this compound have been investigated for their corrosion inhibiting properties. Specifically, benzothiazole derivatives were synthesized to study their effectiveness against steel corrosion in acidic solutions. These inhibitors demonstrated high efficiency and stability, outperforming previously reported inhibitors from the benzothiazole family. Theoretical studies, including density functional theory (DFT), supported the experimental findings, elucidating the correlation between the structure of these inhibitors and their performance (Hu et al., 2016).
Antiproliferative Activity
Research into thiophene and thienopyrimidine derivatives of this compound has revealed significant antiproliferative activity. A novel series of thiophene derivatives were synthesized and evaluated against breast and colon cancer cell lines, demonstrating that some compounds exhibit remarkable activity, particularly against breast cancer. This suggests their potential as therapeutic agents in cancer treatment (Ghorab et al., 2013).
Photostabilization of PVC
New thiophene derivatives, including this compound, have been explored for their application in enhancing the photostability of poly(vinyl chloride) (PVC). These derivatives were found to significantly reduce the level of photodegradation in PVC films, indicating their utility as effective photostabilizers (Balakit et al., 2015).
Mechanism of Action
While the specific mechanism of action for “N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide” is not available, thiophene-2-carboxamide derivatives have been reported to exhibit antimicrobial activity . Some of these compounds have shown activity comparable to standard drugs like ampicillin and gentamicin for all tested bacteria species .
Future Directions
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-17(2)11-14-9(15-12(16-11)19-3)7-13-10(18)8-5-4-6-20-8/h4-6H,7H2,1-3H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVPVIVYPHCYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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